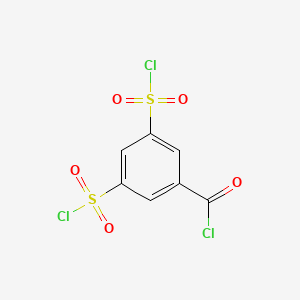

Benzoyl chloride, 3,5-bis(chlorosulfonyl)-

Description

Contextualization within Halogenated Benzoyl and Sulfonyl Chemistry

Benzoyl chloride, 3,5-bis(chlorosulfonyl)- is a derivative of benzoyl chloride, a widely utilized acylating agent in organic synthesis. nih.gov The presence of the chlorine atom on the carbonyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity is a hallmark of acyl chlorides, which are among the most reactive derivatives of carboxylic acids. They readily react with a wide range of nucleophiles, including alcohols, amines, and arenes (in Friedel-Crafts reactions), to form esters, amides, and ketones, respectively. mdpi.com

The introduction of two chlorosulfonyl (-SO₂Cl) groups onto the benzene (B151609) ring significantly modifies the electronic properties and reactivity of the parent benzoyl chloride molecule. Sulfonyl chlorides are themselves potent electrophiles, reacting with nucleophiles such as amines and alcohols to form sulfonamides and sulfonic esters. The presence of these strongly electron-withdrawing groups deactivates the aromatic ring towards electrophilic substitution but, more importantly, provides two additional sites for nucleophilic attack.

The key to understanding the utility of Benzoyl chloride, 3,5-bis(chlorosulfonyl)- lies in the differential reactivity of the acyl chloride and the sulfonyl chloride moieties. Generally, the acyl chloride is more reactive than the sulfonyl chloride towards common nucleophiles. This difference in reactivity allows for selective transformations, where a nucleophile can be directed to react preferentially with the benzoyl chloride group under controlled conditions, leaving the chlorosulfonyl groups available for subsequent reactions.

Significance as a Multifunctional Electrophilic Reagent in Contemporary Chemical Research

The trifunctional nature of Benzoyl chloride, 3,5-bis(chlorosulfonyl)- makes it a valuable building block in the synthesis of complex molecules, particularly in the fields of polymer chemistry and materials science. Its ability to react with three different nucleophilic sites allows for the creation of highly branched or cross-linked structures.

This compound can be envisioned as a branching unit or a cross-linking agent. For instance, in polymerization reactions, it can be used to connect three different polymer chains or to introduce branching points into a linear polymer. This is particularly relevant in the synthesis of dendrimers and hyperbranched polymers, where multifunctional core molecules are essential for building up the dendritic architecture. While specific research utilizing this exact molecule in dendrimer synthesis is not widely documented, analogous trifunctional molecules are cornerstones of these synthetic strategies.

Furthermore, in the context of interfacial polymerization, a technique used to create thin-film composite membranes for applications such as reverse osmosis and nanofiltration, multifunctional monomers are crucial. A monomer like Benzoyl chloride, 3,5-bis(chlorosulfonyl)- could theoretically be used as the organic phase monomer to react with an amine-containing monomer in the aqueous phase, leading to the formation of a highly cross-linked polyamide-sulfonamide membrane. The resulting sulfonic acid groups (after hydrolysis of the sulfonyl chlorides) could impart desirable properties such as hydrophilicity and charge to the membrane surface.

Scope and Academic Relevance of the Research Outline on Benzoyl chloride, 3,5-bis(chlorosulfonyl)-

The academic relevance of Benzoyl chloride, 3,5-bis(chlorosulfonyl)- stems from its potential as a versatile tool for molecular design and construction. Research focusing on this compound would likely explore its reactivity profile in detail, establishing conditions for the selective reaction of its electrophilic sites. Such studies would be of fundamental importance for synthetic chemists looking to employ this reagent in a controlled manner.

A significant area of application for this compound is as an intermediate in the synthesis of other valuable chemicals. For example, it is a known precursor for the production of 3,5-dichlorobenzoyl chloride. nih.gov This transformation involves the removal of the chlorosulfonyl groups, highlighting its utility as a scaffold for accessing other substituted benzoyl chloride derivatives.

The broader academic scope includes the development of novel polymers and materials with tailored properties. By incorporating Benzoyl chloride, 3,5-bis(chlorosulfonyl)- into polymer backbones, researchers can introduce sulfonic acid functionalities, which are key for applications such as proton exchange membranes in fuel cells, ion-exchange resins, and water-purification membranes. While the direct use of this specific molecule in these applications is not extensively reported in readily available literature, the principles of its reactivity and functionality align with the core objectives of these research areas. The exploration of its utility in these domains represents a fertile ground for future academic and industrial research.

Structure

3D Structure

Properties

CAS No. |

37828-01-6 |

|---|---|

Molecular Formula |

C7H3Cl3O5S2 |

Molecular Weight |

337.6 g/mol |

IUPAC Name |

3,5-bis(chlorosulfonyl)benzoyl chloride |

InChI |

InChI=1S/C7H3Cl3O5S2/c8-7(11)4-1-5(16(9,12)13)3-6(2-4)17(10,14)15/h1-3H |

InChI Key |

UCPAOLHXMFSGKT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)C(=O)Cl |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for Benzoyl Chloride, 3,5 Bis Chlorosulfonyl

Direct Synthetic Approaches

Direct synthetic methods involve the introduction of chlorosulfonyl groups onto a benzoyl chloride backbone. This approach is often favored for its atom economy and fewer synthetic steps.

Chlorosulfonation of Benzoyl Chloride Precursors

The most common direct approach involves the electrophilic substitution of benzoyl chloride with a chlorosulfonating agent.

The reaction of benzoyl chloride with an excess of chlorosulfonic acid is a well-established method for the synthesis of Benzoyl chloride, 3,5-bis(chlorosulfonyl)-. In this reaction, the benzoyl chloride is treated with at least two equivalents of chlorosulfonic acid. The strong electrophilic nature of the sulfur trioxide in chlorosulfonic acid leads to the substitution of hydrogen atoms on the aromatic ring with chlorosulfonyl groups (-SO₂Cl). The reaction typically proceeds at an elevated temperature to ensure the completion of the disubstitution.

The general reaction can be represented as follows:

C₆H₅COCl + 2HSO₃Cl → C₆H₃(SO₂Cl)₂COCl + 2H₂O

A typical laboratory-scale procedure would involve the slow addition of benzoyl chloride to a stirred, cooled excess of chlorosulfonic acid, followed by heating to drive the reaction to completion.

| Parameter | Value/Condition |

| Reactants | Benzoyl chloride, Chlorosulfonic acid |

| Stoichiometry | 1 equivalent Benzoyl chloride to >2 equivalents Chlorosulfonic acid |

| Temperature | Initial cooling, followed by heating (e.g., 60-80°C) |

| Reaction Time | Several hours |

Table 1: Typical Reaction Conditions for the Chlorosulfonation of Benzoyl Chloride

Despite its directness, the chlorosulfonation of benzoyl chloride is not without its challenges. Precise temperature control is crucial to prevent unwanted side reactions. Overheating can lead to the formation of sulfone byproducts, where a sulfonated aromatic ring reacts with another molecule of benzoyl chloride.

Product isolation requires careful workup procedures. The reaction mixture is typically quenched by pouring it onto crushed ice. This step must be performed cautiously due to the highly exothermic reaction of excess chlorosulfonic acid with water. The desired product, being insoluble in the acidic aqueous medium, precipitates out and can be collected by filtration. However, the product is susceptible to hydrolysis back to the corresponding sulfonic acid if left in contact with water for extended periods or at elevated temperatures. Therefore, prompt filtration and thorough washing with cold water are necessary to remove inorganic acids and salts. The crude product is then typically dried under vacuum.

Chlorination of Sulfobenzoic Acid Derivatives

An alternative synthetic strategy involves the conversion of pre-existing sulfonic acid groups on a benzoic acid backbone into sulfonyl chlorides.

This method utilizes metal salts of sulfobenzoic acids, such as sodium 3-sulfobenzoate, as the starting material. These salts are often more stable and easier to handle than the corresponding free sulfonic acids. The key step in this pathway is the reaction of the sulfobenzoic acid salt with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to convert both the carboxylic acid and the sulfonic acid groups into their corresponding acid chlorides. google.com

For example, the reaction of sodium 3-sulfobenzoate with thionyl chloride, often in the presence of a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF), yields 3-(chlorosulfonyl)benzoyl chloride. google.com To obtain the desired 3,5-bis(chlorosulfonyl) derivative, a disulfonated benzoic acid salt would be required as the starting material.

| Starting Material | Chlorinating Agent | Catalyst (optional) | Product |

| Sodium 3-sulfobenzoate | Thionyl chloride (SOCl₂) | N,N-dimethylformamide (DMF) | 3-(Chlorosulfonyl)benzoyl chloride |

Table 2: Example of Chlorination of a Sulfobenzoic Acid Salt

The use of metal salts can be advantageous as they are typically crystalline solids that are easier to purify than the often hygroscopic sulfonic acids.

The purification of Benzoyl chloride, 3,5-bis(chlorosulfonyl)- is critical for its use in subsequent applications. In the synthesis involving metal salts of sulfobenzoic acids, a primary byproduct is the metal chloride (e.g., sodium chloride). A common strategy for its removal is to wash the reaction mixture with acidic water. google.com This dissolves the inorganic salt while leaving the desired organic product, which is typically insoluble in aqueous media, to be separated.

Regardless of the synthetic route, the crude product may contain residual starting materials, monosubstituted intermediates, and sulfone byproducts. Purification is often achieved through recrystallization from a suitable organic solvent. The choice of solvent is critical and should be one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble. Due to the reactive nature of the acyl chloride and sulfonyl chloride groups, anhydrous solvents are essential to prevent hydrolysis.

Common purification techniques include:

Washing: The crude product is washed with cold water or acidic water to remove inorganic byproducts. google.com

Recrystallization: The washed and dried product is dissolved in a hot, inert organic solvent and allowed to cool, leading to the formation of purified crystals.

Multistep Synthetic Strategies for Bis(chlorosulfonyl) Structures

Multistep synthesis is fundamental in constructing molecules with precise functional group arrangements. For bis(chlorosulfonyl) compounds, strategies often involve either the direct functionalization of a suitable aromatic precursor or the use of "masked" functional groups that are converted to sulfonyl chlorides in a later step.

Functional Aromatic Precursors and Subsequent Chlorosulfonation

A primary and direct method for synthesizing aromatic sulfonyl chlorides is through electrophilic aromatic substitution, specifically chlorosulfonation. This reaction typically involves treating an aromatic precursor with an excess of chlorosulfonic acid. The carboxylic acid group (-COOH) on a benzoic acid precursor is a meta-directing deactivator, which would theoretically guide the incoming chlorosulfonyl groups to the 3 and 5 positions.

The general mechanism involves the generation of the SO2Cl electrophile from chlorosulfonic acid, which then attacks the aromatic ring. For benzoic acid derivatives, the reaction conditions, such as temperature and time, are crucial for achieving the desired substitution pattern and yield. Industrial-scale production often relies on direct chlorosulfonation in specialized reactors, followed by controlled purification steps.

While direct chlorosulfonation is a powerful tool, it can be aggressive. The reactivity of chlorosulfonic acid necessitates careful control to avoid unwanted side reactions or decomposition of the starting material. The choice of solvent can also play a role; in some cases, the reaction can be carried out in sulfuric acid or oleum, or even in the absence of a solvent at elevated temperatures. google.com

Table 1: Comparison of Chlorosulfonation Approaches for Aromatic Compounds

| Precursor Type | Reagent | Typical Conditions | Key Considerations |

|---|---|---|---|

| Activated Aromatics (e.g., Anilines) | Chlorosulfonic Acid | Controlled temperature (e.g., 0–5°C) | High reactivity of precursor requires mild conditions to prevent side reactions. acs.org |

| Deactivated Aromatics (e.g., Benzoic Acid) | Excess Chlorosulfonic Acid | Extended heating may be required | Directs substitution to meta positions; harsh conditions can be necessary. |

Masked Precursor Approaches for Sulfonyl Chloride Introduction

To circumvent the harsh conditions of direct chlorosulfonation and to introduce sulfonyl chloride groups into sensitive or complex molecules, chemists have developed masked precursor strategies. nih.govacs.org This approach involves using a stable, non-reactive functional group that can be quantitatively converted into a sulfonyl chloride in a final synthetic step under mild conditions. acs.org

Common masked precursors for sulfonyl chlorides include thioalkyl, thiobenzyl, and S-(aryl)-N,N'-diethylthiocarbamate groups. acs.org These groups are relatively inert to many synthetic transformations, allowing for complex molecular assembly before their conversion. The final unmasking step is typically an oxidative chlorination, which proceeds under mild conditions to generate the desired sulfonyl chloride. acs.org

This methodology has been successfully applied to the synthesis of various functional aromatic bis(sulfonyl chlorides). acs.orgnih.gov For example, a multistep sequence can be designed where thiophenol groups are introduced and subsequently converted to sulfonyl chlorides. acs.org This provides a strategic advantage when synthesizing molecules where direct chlorosulfonation would be incompatible with other functional groups present. nih.govacs.org The use of these precursors represents a key starting point for new strategies in creating dendritic and other complex organic molecules. nih.gov

Emerging Synthetic Methodologies

In the quest for more sustainable and efficient chemical processes, emerging methodologies are challenging traditional solvent- and energy-intensive reactions. Mechanochemistry, in particular, has gained significant attention as a green alternative.

Mechanochemical Approaches in the Synthesis of Benzoyl Chloride Derivatives

Mechanochemistry utilizes mechanical energy, such as grinding or milling, to initiate and sustain chemical reactions, often in the absence or with minimal use of solvents. atomfair.com This technique is particularly attractive for reducing chemical waste and simplifying industrial processes. acs.org While the direct mechanochemical synthesis of Benzoyl chloride, 3,5-bis(chlorosulfonyl)- specifically is not widely documented, the principles have been applied to the synthesis of related benzoyl chloride and other acyl chloride derivatives, demonstrating the potential of this approach. youtube.comgoogleapis.com

A major advantage of mechanochemistry is the significant reduction or complete elimination of solvents. atomfair.comrsc.org Traditional pharmaceutical and chemical synthesis can generate solvent waste that is 50-100 times the weight of the final product. atomfair.com By operating in a near-dry state using tools like ball mills, mechanochemical synthesis drastically cuts down on this waste, reducing disposal costs and environmental impact. atomfair.comacs.org

The high concentration of reagents in a solvent-free environment can lead to remarkably shorter reaction times compared to solution-based equivalents. rsc.org For example, reactions that might take many hours in solution can sometimes be completed in minutes via ball milling. rsc.orgmdpi.com This enhanced efficiency stems from the intimate mixing and high local energy inputs provided by the mechanical action. nih.gov

Mechanochemical conditions can profoundly alter reaction kinetics compared to solution-phase chemistry. nih.gov The rate of a mechanochemical reaction is often directly related to the energy input from the milling process, with factors like milling frequency and the mass of the milling media playing a crucial role. chemrxiv.org Studies have shown that the reaction rate can scale linearly with the energy dose received by the sample. chemrxiv.orgdntb.gov.ua

This can lead to different kinetic profiles; some mechanochemical reactions exhibit unusual sigmoidal feedback kinetics, where the reaction rate accelerates as the physical state of the mixture changes from a powder to a more cohesive state. nih.govresearchgate.net This is a dramatic departure from the simple first-order kinetics often observed in solution. nih.gov

Yields can also be significantly impacted. The absence of a solvent can improve yields by avoiding solubility issues or solvent-related side reactions. nih.gov However, the outcome is highly dependent on the specific reaction and milling conditions. Parameters such as milling time and the weight of the milling balls must be optimized to achieve maximum yield, as longer reaction times can sometimes lead to product degradation. mdpi.com In some cases, a technique known as liquid-assisted grinding (LAG), which involves adding a very small amount of solvent, can dramatically improve yields compared to a strictly dry reaction. rsc.org

Table 2: Effect of Milling Parameters on Reaction Yield This table is a representative example based on findings in mechanochemical synthesis, illustrating general principles.

| Parameter Varied | Observation | Implication | Source Reference |

|---|---|---|---|

| Milling Ball Weight | Increased ball weight (from 14.4 g to 56.6 g) raised yield from ~65% to >95%. | Heavier media imparts more energy, increasing reaction conversion. | mdpi.com |

| Milling Time | Optimal yield (98%) achieved at 15 min; longer time (20 min) reduced yield to 95%. | There is an optimal energy input; excessive milling can degrade the product. | mdpi.com |

| Milling Frequency | Reaction is generally faster at higher milling frequencies. | Higher frequency increases the number of impacts and energy transfer per unit time. | chemrxiv.org |

Green Chemistry Principles in Synthesis Optimization

The integration of green chemistry principles into the synthesis of complex molecules like Benzoyl chloride, 3,5-bis(chlorosulfonyl)- is crucial for minimizing environmental impact and enhancing process safety and efficiency. Traditional methods for producing aryl sulfonyl chlorides often involve harsh reagents and generate significant waste, prompting research into more sustainable alternatives.

The choice of solvent is a critical factor in the environmental footprint of a chemical process. In the synthesis of chlorosulfonyl compounds, the ideal solvent should be inert, facilitate high yields and selectivity, and be environmentally benign.

Historically, halogenated solvents have been employed in chlorosulfonation reactions. However, their environmental and health concerns have driven the exploration of greener alternatives. Research has demonstrated the potential of using water as a solvent for certain oxyhalogenation reactions to produce sulfonyl chlorides, offering a non-flammable, non-toxic, and inexpensive medium. rsc.org For instance, the synthesis of various sulfonyl chlorides has been achieved in water using oxone and a potassium halide. rsc.org

Another approach involves minimizing solvent use altogether. Processes that can be carried out in the melt of a reactant, such as the chlorination or bromination of aromatic sulfonic acids, eliminate the need for a solvent, thereby reducing waste and simplifying product isolation. google.com

More recent developments have focused on novel solvent systems. A general and mild method for synthesizing sulfonamides, which involves the in-situ formation of sulfonyl chlorides, has been developed using sustainable solvents like water, ethanol, glycerol, and deep eutectic solvents (DES). researchgate.net These solvents are often biodegradable, have low toxicity, and can be derived from renewable resources.

The following table summarizes various solvent considerations and their implications for the synthesis of aryl sulfonyl chlorides, providing a framework for optimizing the synthesis of Benzoyl chloride, 3,5-bis(chlorosulfonyl)-.

| Solvent Type | Examples | Advantages | Disadvantages | Relevance to Benzoyl chloride, 3,5-bis(chlorosulfonyl)- Synthesis |

| Halogenated Solvents | Dichloromethane, Chloroform | Good solubility for reactants, relatively inert. | Environmental persistence, potential toxicity, volatile organic compounds (VOCs). | Traditional choice, but efforts are being made to replace them. |

| Aqueous Systems | Water | Non-toxic, non-flammable, inexpensive, abundant. | Low solubility of organic substrates, potential for hydrolysis of the product. | Feasible for specific reaction pathways, such as those starting from diazonium salts where the product precipitates. acs.orgresearchgate.net |

| Solvent-Free | Reactant Melt | Eliminates solvent waste, simplifies purification. | Requires thermally stable reactants and products, may not be suitable for all substrates. | Potentially applicable if the starting material (e.g., a sulfonic acid precursor) has a suitable melting point. google.com |

| Sustainable/Green Solvents | Ethanol, Glycerol, Deep Eutectic Solvents (DES) | Biodegradable, low toxicity, often from renewable sources. | May have different reactivity profiles, potential for higher viscosity. | A promising area for future research to develop a truly green synthesis process. researchgate.net |

This table is generated based on general findings in the synthesis of aryl sulfonyl chlorides and provides a conceptual framework for the specific target compound.

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher selectivity, under milder conditions, and with lower energy consumption. The development of efficient catalysts is a key area of research for the synthesis of chlorosulfonylated aromatic compounds.

Several catalytic systems have been explored to improve the synthesis of aryl sulfonyl chlorides. For instance, the use of sulfamic acid as a catalyst in the reaction of aromatic compounds with chlorosulfonic acid can suppress the formation of sulfone byproducts, which are common in such reactions. google.com This can lead to higher yields of the desired sulfonyl chloride.

Copper catalysts have been effectively used in Sandmeyer-type reactions to produce aryl sulfonyl chlorides from anilines, using a stable SO2 surrogate like DABSO. acs.org This method offers a broad substrate scope and can be scaled up. acs.org Similarly, aqueous processes using copper salts for the preparation of aryl sulfonyl chlorides from diazonium salts have shown considerable advantages over traditional methods that use organic solvents. acs.orgresearchgate.net

More advanced catalytic methods, such as visible light photoredox catalysis, represent a frontier in the synthesis of arenesulfonyl chlorides. These methods operate under mild conditions with low catalyst loading and show tolerance for a wide range of functional groups. researchgate.net For example, a ruthenium-based photocatalyst has been used for the chlorosulfonylation of anilines. researchgate.net Transition metal-free heterogeneous photocatalysts are also being developed to offer a more sustainable alternative. researchgate.net

The table below outlines different catalytic approaches that could be adapted to enhance the synthesis of Benzoyl chloride, 3,5-bis(chlorosulfonyl)-.

| Catalyst Type | Examples | Mechanism of Action | Advantages | Potential Application for Benzoyl chloride, 3,5-bis(chlorosulfonyl)- |

| Sulfone Inhibitors | Sulfamic Acid | Suppresses the formation of diaryl sulfone byproducts. | Increases yield and purity of the sulfonyl chloride. | Could be employed in the direct chlorosulfonation of benzoyl chloride to improve efficiency. google.com |

| Copper Salts | CuCl, CuCl2 | Catalyzes the Sandmeyer-type reaction of diazonium salts with an SO2 source. | Enables the use of aqueous media and milder conditions. | A potential route starting from an amino-substituted benzoyl chloride precursor. acs.orgresearchgate.netacs.org |

| Photoredox Catalysts | Ru(bpy)3Cl2, Carbon Nitrides | Utilizes visible light to initiate a radical-based chlorosulfonylation. | Operates at ambient temperature, low catalyst loading, high functional group tolerance. | A modern and potentially more sustainable approach for the synthesis. researchgate.net |

| Lewis Acids | FeBr3, AlCl3, ZnCl2 | Polarize the halogen-halogen bond to generate an electrophilic substituting agent. | Effective for halogenation reactions. | While more commonly used for direct halogenation, their role in directing chlorosulfonation could be explored. libretexts.org |

This table is generated based on general findings in the synthesis of aryl sulfonyl chlorides and provides a conceptual framework for the specific target compound.

By carefully selecting environmentally benign solvents and developing highly efficient and selective catalysts, the synthetic pathways to Benzoyl chloride, 3,5-bis(chlorosulfonyl)- can be significantly improved in line with the principles of green chemistry. Further research focusing on the direct application of these sustainable practices to the synthesis of this specific compound is warranted.

Reactivity Profiles and Mechanistic Investigations of Benzoyl Chloride, 3,5 Bis Chlorosulfonyl

Electrophilic Reactivity of Acyl Chloride and Sulfonyl Chloride Moieties

Benzoyl chloride, 3,5-bis(chlorosulfonyl)- is a trifunctional molecule featuring a highly reactive acyl chloride group and two less reactive sulfonyl chloride groups attached to a central benzene (B151609) ring. This substitution pattern provides a versatile platform for the synthesis of complex molecules, including dendritic and star polymers, through controlled reactions with various nucleophiles. The differential reactivity of the electrophilic centers is a key feature of its chemistry, allowing for selective transformations.

Acylation Reactions with Various Nucleophiles

The acyl chloride moiety of Benzoyl chloride, 3,5-bis(chlorosulfonyl)- is a potent acylating agent, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles. These reactions are typically fast and efficient, proceeding under mild conditions.

Reactions with Alcohols

The reaction of acyl chlorides with alcohols is a well-established method for the synthesis of esters. researchgate.net In the context of Benzoyl chloride, 3,5-bis(chlorosulfonyl)-, this reaction can be employed to introduce ester functionalities. While specific studies on the reactions of Benzoyl chloride, 3,5-bis(chlorosulfonyl)- with simple alcohols are not extensively detailed in the reviewed literature, the general reactivity of benzoyl chlorides suggests a vigorous reaction to form the corresponding benzoate (B1203000) esters. researchgate.net The reaction mechanism involves the nucleophilic attack of the alcohol's hydroxyl group on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion.

For more complex scenarios, such as reactions with diols, the potential for polymerization exists. The reaction of Benzoyl chloride, 3,5-bis(chlorosulfonyl)- with diols can lead to the formation of polyesters through interfacial polycondensation. derpharmachemica.com In a typical procedure, the aromatic diol is dissolved in an aqueous alkaline solution, while the benzoyl chloride derivative is dissolved in an organic solvent. The polymerization occurs at the interface of the two immiscible liquids.

Table 1: Representative Acylation Reactions of Benzoyl Chloride Derivatives with Alcohols

| Acyl Chloride | Alcohol | Product | Reaction Conditions | Reference |

| Benzoyl chloride | Ethanol | Ethyl benzoate | Not specified | researchgate.net |

| Terephthaloyl chloride | Bisphenol-A | Aromatic Polyester | Chloroform-water interphase, alkali, phase transfer catalyst, ambient temperature | derpharmachemica.com |

| Isophthaloyl chloride | Resorcinol | Aromatic Polyester | Chloroform-water interphase, alkali, phase transfer catalyst, ambient temperature | derpharmachemica.com |

This table presents general examples of acylation reactions with alcohols involving benzoyl chloride and its derivatives, illustrating the typical products and conditions.

Reactions with Amines

Acyl chlorides react readily with primary and secondary amines to form amides. researchgate.net This reaction is a cornerstone of organic synthesis and is applicable to Benzoyl chloride, 3,5-bis(chlorosulfonyl)- for the introduction of amide linkages. The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to the amide with the expulsion of a chloride ion.

In reactions with diamines, Benzoyl chloride, 3,5-bis(chlorosulfonyl)- can act as a monomer for the synthesis of polyamides. researchgate.net The polycondensation reaction would proceed by linking the diamine units through the formation of amide bonds with the acyl chloride functionality. The reactivity of the acyl chloride is significantly higher than that of the sulfonyl chlorides, allowing for selective polyamidation under controlled conditions.

Reactions with Other Nucleophilic Species

Beyond alcohols and amines, the acyl chloride group of Benzoyl chloride, 3,5-bis(chlorosulfonyl)- is expected to react with a variety of other nucleophiles. These include:

Water: Hydrolysis of the acyl chloride group would lead to the formation of the corresponding carboxylic acid, 3,5-bis(chlorosulfonyl)benzoic acid. This reaction is typically rapid and occurs upon exposure to moisture. researchgate.net

Carboxylate salts: Reaction with carboxylate salts would yield mixed anhydrides.

Thiols: Thiols are expected to react to form thioesters.

Organometallic reagents: Reagents such as Grignard reagents and organocuprates would attack the carbonyl group, leading to the formation of ketones or tertiary alcohols after subsequent reaction and workup.

Sulfonation Reactions and Subsequent Formation of Sulfonamides and Sulfones

The two sulfonyl chloride groups of Benzoyl chloride, 3,5-bis(chlorosulfonyl)- are also electrophilic but are considerably less reactive than the acyl chloride. They are primarily used for the formation of sulfonamides and sulfonate esters.

The reaction of sulfonyl chlorides with primary or secondary amines is the most common method for the synthesis of sulfonamides. This reaction typically requires more forcing conditions than the acylation of amines, such as heating or the use of a base catalyst. The reaction of Benzoyl chloride, 3,5-bis(chlorosulfonyl)- with amines can be controlled to selectively form sulfonamides while leaving the acyl chloride to react with another nucleophile, or to react with both functional groups under more vigorous conditions.

Sulfones can be synthesized through the reaction of sulfonyl chlorides with organometallic reagents, such as Grignard reagents or organocuprates. This reaction, however, is less common than sulfonamide formation.

Regioselectivity and Chemoselectivity in Multifunctional Reactions

The significant difference in reactivity between the acyl chloride and the sulfonyl chloride moieties is the cornerstone of the regioselective and chemoselective reactions of Benzoyl chloride, 3,5-bis(chlorosulfonyl)-. The acyl chloride is a much stronger electrophile than the sulfonyl chloride.

This reactivity difference allows for the stepwise functionalization of the molecule. For instance, a nucleophile can be selectively reacted with the acyl chloride group at low temperatures, leaving the two sulfonyl chloride groups intact for subsequent reactions with other nucleophiles. This chemoselectivity is crucial for the synthesis of well-defined complex molecules, such as unsymmetrical derivatives or for the controlled growth of dendritic and star polymers where Benzoyl chloride, 3,5-bis(chlorosulfonyl)- can act as a core molecule.

A study on the aminolysis of the related 3-chlorosulfonylbenzoyl chloride with substituted anilines demonstrated that the reactivity of the chloroformyl group exceeds that of the chlorosulfonyl group by 2-3 orders of magnitude. ije.ir This large difference in reaction rates makes the selective aminolysis of the chloroformyl group feasible. It can be inferred that a similar or even more pronounced selectivity would be observed for Benzoyl chloride, 3,5-bis(chlorosulfonyl)- due to the presence of two deactivating sulfonyl chloride groups on the aromatic ring.

The synthesis of hyperbranched polymers often utilizes AB2-type monomers, where 'A' and 'B' are functional groups that can react with each other. cmu.edu Benzoyl chloride, 3,5-bis(chlorosulfonyl)- can be considered an A2B type monomer, where the acyl chloride is the more reactive 'B' group and the two sulfonyl chlorides are the less reactive 'A' groups. By carefully selecting the reaction conditions and the co-monomer, it is possible to control the polymerization process to achieve hyperbranched architectures.

Factors Influencing Regioselective Benzoylation

The regioselectivity of benzoylation reactions, including those utilizing Benzoyl chloride, 3,5-bis(chlorosulfonyl)-, is significantly governed by a combination of steric and electronic factors within the substrate molecule. In substrates with multiple nucleophilic sites, such as polyols in carbohydrate chemistry, the inherent reactivity of each site dictates the primary point of acylation. Research into the benzoylation of d-galactose (B84031) derivatives highlights that both the size and the electronic nature of substituents near potential reaction sites play a crucial role. nih.gov

Steric hindrance is a primary determinant; less hindered nucleophilic groups are more accessible to the bulky benzoyl chloride reagent, leading to preferential reaction at that site. For instance, in the selective protection of sugar hydroxyl groups, the steric bulk of an existing aglycon can mask adjacent hydroxyl groups, thereby directing the benzoylation to more exposed positions. nih.gov

Electronic effects also modulate the nucleophilicity of the reacting groups. Electron-donating groups in proximity to a hydroxyl group can enhance its nucleophilic character, making it more reactive towards the electrophilic carbonyl carbon of the benzoyl chloride. Conversely, electron-withdrawing groups can decrease nucleophilicity, thus deactivating a potential reaction site. The interplay between these steric and electronic contributions determines the competition between different nucleophilic centers, ultimately enabling the formation of specific regioisomers. nih.gov A precise balance of these factors is often necessary to achieve high regioselectivity in complex molecules. nih.gov

Chemoselective Assembly in Synthesis

Benzoyl chloride, 3,5-bis(chlorosulfonyl)- possesses three electrophilic centers: the carbonyl carbon of the benzoyl chloride and the sulfur atoms of the two chlorosulfonyl groups. This trifunctional nature makes it a valuable reagent for chemoselective synthesis, where one functional group is made to react in preference to others. The significant difference in reactivity between the aroyl chloride and the sulfonyl chloride moieties is the key to this selectivity. nih.gov

The benzoyl chloride group is considerably more reactive towards nucleophiles than the chlorosulfonyl groups. This reactivity difference allows for the selective formation of amides or esters at the carbonyl position while leaving the two chlorosulfonyl groups intact for subsequent transformations. This strategy has been successfully employed in the synthesis of m-sulfamoylbenzamide analogues, starting from the related compound m-(chlorosulfonyl)benzoyl chloride. nih.gov In these syntheses, a nucleophile (an amine) selectively attacks the aroyl chloride, a reaction that can be optimized to achieve high chemoselectivity, often without the need for catalysts. nih.gov

This stepwise approach is fundamental in molecular assembly, allowing for the construction of complex molecules in a controlled manner. The initial selective reaction at the benzoyl chloride site provides an intermediate that can then be further functionalized at the less reactive sulfonyl chloride positions. This controlled, sequential reactivity is a cornerstone of modern organic synthesis. nih.govlookchem.com

Detailed Mechanistic Studies

Kinetic Studies and Transition State Analysis in Chlorosulfonyl Chemistry

Kinetic studies are crucial for elucidating the mechanisms of reactions involving chlorosulfonyl groups. The solvolysis of benzenesulfonyl chlorides, which serves as a model for the chlorosulfonyl moieties in Benzoyl chloride, 3,5-bis(chlorosulfonyl)-, is generally understood to proceed via an associative SN2 mechanism. koreascience.kr Analysis of rate constants and activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) provides insight into the structure of the transition state.

In these SN2 reactions, the transition state involves the simultaneous formation of a bond with the incoming nucleophile (solvent) and the cleavage of the bond with the leaving group (chloride). Kinetic data from studies on substituted benzoyl chlorides in various solvent mixtures show that the reaction proceeds via an SN2 process where bond formation is typically more advanced than bond cleavage. koreascience.kr Similarly, for benzenesulfonyl chlorides, substituent and solvent effects on the reaction rates are consistent with an associative SN2 mechanism. koreascience.kr

The transition state's structure can be influenced by the solvent and substituents. For example, changes in the solvent medium can alter the stability of the transition state, which is reflected in the activation enthalpies. koreascience.kr The use of More O'Ferrall plots, which map potential transition state structures, helps to visualize how these states shift in response to changes in reactants or solvent, confirming that the solvolysis of benzenesulfonyl chlorides proceeds through an associative SN2 pathway. koreascience.kr

| Substituent (Z) | ΔH‡ (kcal/mol) | -ΔS‡ (cal/mol·K) |

|---|---|---|

| p-OCH3 | 15.4 | 19.6 |

| p-CH3 | 16.0 | 20.3 |

| p-H | 16.2 | 21.0 |

| p-Cl | 15.3 | 24.7 |

| p-NO2 | 16.2 | 24.3 |

Computational Chemistry Approaches to Reaction Pathways and Energetics

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the detailed reaction pathways and energetics of complex chemical transformations. These methods allow for the characterization of stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states.

For reactions involving benzoyl chloride, computational models have been used to calculate the lowest energy pathway for reactions, mapping out the changes in Gibbs free energy (ΔG) and enthalpy (ΔH) throughout the process. researchgate.net This allows researchers to identify the rate-determining step by calculating the energy barrier of the transition state.

In the context of sulfonyl chloride chemistry, DFT computations have been employed to study the transition states for hydrolysis. researchgate.net These studies can incorporate explicit solvent molecules to create a more accurate model of the reaction environment. By analyzing the geometry and energy of the calculated transition state, researchers can gain insights into the reaction mechanism, such as whether it proceeds through a concerted SN2 pathway or a stepwise SN3 mechanism involving multiple solvent molecules. researchgate.net Such computational approaches provide a molecular-level understanding that complements experimental kinetic data, offering a complete picture of the reaction dynamics. researchgate.net

Applications in Advanced Chemical Synthesis and Materials Science

Intermediate in Complex Organic Molecule Synthesis

The unique structural arrangement of Benzoyl chloride, 3,5-bis(chlorosulfonyl)- renders it an important building block for creating intricate molecular architectures. lookchem.com It serves as a precursor in the synthesis of various specialty chemicals due to its capacity for further functionalization and modification. lookchem.com

Pharmaceutical Precursors and Drug Scaffolds

In the pharmaceutical industry, this compound is a key reactant for developing new therapeutic agents. lookchem.com Its functional groups enable the construction of diverse molecular frameworks with potential applications in treating a range of medical conditions. lookchem.com

While direct synthesis of commercial sulfonylurea drugs using Benzoyl chloride, 3,5-bis(chlorosulfonyl)- is not extensively documented in publicly available literature, its structure is analogous to key intermediates in sulfonylurea synthesis. The sulfonyl chloride groups are the reactive sites for forming the characteristic sulfonylurea linkage by reacting with an appropriate amine and a urea (B33335) or an isocyanate derivative. The benzoyl chloride portion offers a scaffold for introducing additional functionalities to modulate the pharmacological properties of the resulting compounds.

Benzoyl chloride, 3,5-bis(chlorosulfonyl)- serves as a precursor for various pharmacologically active compounds. lookchem.com For instance, it can be used in the preparation of 3,5-dichlorobenzoyl chloride, a known intermediate in the synthesis of certain pharmaceuticals. lookchem.comchemicalbook.com The process involves the removal of the chlorosulfonyl groups, which can be achieved through various chemical reactions. lookchem.com The reactivity of the acyl chloride and sulfonyl chloride groups allows for the selective introduction of different amine or alcohol functionalities, leading to a diverse library of potential drug candidates.

Agrochemical Intermediates (e.g., Herbicides and Insecticides)

Similar to its role in pharmaceuticals, Benzoyl chloride, 3,5-bis(chlorosulfonyl)- is an important intermediate in the synthesis of agrochemicals. lookchem.com The sulfonylurea class of compounds, for which this molecule is a potential precursor, includes many potent herbicides. google.com The synthesis of such herbicides would involve the reaction of the sulfonyl chloride groups with appropriate heterocyclic amines, a common structural motif in sulfonylurea herbicides. google.com Furthermore, its derivative, 3,5-dichlorobenzoyl chloride, is a key intermediate for synthetic herbicides like propyzamide (B133065) and oxaziclomefone. chemicalbook.com

Building Blocks for Dendritic and Supramolecular Structures

The trifunctional nature of Benzoyl chloride, 3,5-bis(chlorosulfonyl)- makes it an excellent candidate for the construction of highly branched, three-dimensional macromolecules such as dendrimers and other supramolecular assemblies. These complex structures are built through a step-wise, controlled polymerization process where this compound can act as a core or a branching unit.

Benzoyl chloride, 3,5-bis(chlorosulfonyl)- is a key starting material for the synthesis of more complex functional aromatic multisulfonyl chlorides. acs.org These resulting multisulfonyl chlorides are crucial building blocks in a synthetic strategy for preparing dendritic and other complex organic molecules. acs.org The presence of multiple sulfonyl chloride groups allows for the attachment of numerous "branches," leading to the generation of high-generation dendrimers with well-defined structures and a high density of functional groups on their periphery.

Design and Construction of Complex Architectures using Bis(chlorosulfonyl) Units

The distinct reactivity of the acyl chloride versus the sulfonyl chloride groups, and the presence of three reactive sites, positions Benzoyl chloride, 3,5-bis(chlorosulfonyl)- as an ideal AB2-type monomer for the one-pot synthesis of hyperbranched polymers. rsc.orgfrontiersin.org These three-dimensional macromolecules are known for their unique properties, including high solubility, low viscosity, and a large number of terminal functional groups available for further modification. rsc.orgrsc.org

In this context, the benzoyl chloride group can be considered the 'A' functionality, while the two chlorosulfonyl groups represent the 'B2' functionalities. The synthesis of hyperbranched polymers from AB2 monomers is a well-established method that avoids the complex, multi-step procedures required for perfect dendrimer synthesis. cmu.edumdpi.com The reaction of 3,5-bis(chlorosulfonyl)benzoyl chloride with a suitable di-functional nucleophile (a C-C molecule, where C reacts with the sulfonyl chloride) would initiate polymerization. The 'A' group (benzoyl chloride) would react with a nucleophile, while the 'B' groups (chlorosulfonyls) would react with another, leading to a branched structure.

The resulting hyperbranched polymers, rich in sulfonyl linkages, could exhibit high thermal stability and unique chemical resistance. The numerous terminal groups, originating from the unreacted functionalities, provide a scaffold for further chemical modification, allowing for the tailoring of the polymer's properties for specific applications in fields such as coatings, additives, and nanomaterials. rsc.orgrsc.org

Table 1: Potential of 3,5-bis(chlorosulfonyl)benzoyl chloride as an AB2 Monomer

| Feature | Description | Implication in Polymer Architecture |

|---|---|---|

| Monomer Type | AB2 (A = Benzoyl chloride, B = Chlorosulfonyl) | Facilitates one-pot synthesis of hyperbranched polymers. cmu.edumdpi.com |

| Reactive Sites | Three electrophilic centers with differential reactivity. | Allows for controlled branching and potential for sequential polymerization. |

| Resulting Polymer Structure | Highly branched, globular, three-dimensional architecture. rsc.org | Leads to properties like low viscosity, high solubility, and minimal chain entanglement. mdpi.com |

| Terminal Groups | Abundant reactive terminal groups (e.g., unreacted sulfonyl chlorides or derivatives). | Enables post-synthesis functionalization for tailored applications. frontiersin.org |

Role in Heterocyclic Synthesis as a Bis-Electrophile

The three electrophilic sites on Benzoyl chloride, 3,5-bis(chlorosulfonyl)- make it a powerful reagent for constructing novel heterocyclic systems. Each chlorosulfonyl group (-SO2Cl) and the benzoyl chloride group (-COCl) can react with nucleophiles, such as amines, alcohols, and thiols. dntb.gov.ua When reacted with molecules containing two or more nucleophilic centers (bis-nucleophiles), complex ring systems can be formed.

A prominent application of sulfonyl chlorides in this area is the synthesis of benzothiadiazine derivatives. osi.lvnih.govresearchgate.net For instance, the reaction of a sulfonyl chloride with a compound containing two amine groups, or an amine and another nucleophilic group in an appropriate spatial arrangement, can lead to the formation of a stable heterocyclic ring. N-(Chlorosulfonyl)imidoyl chlorides, for example, react with anilines to regioselectively produce 1,2,4-benzothiadiazine 1,1-dioxides. osi.lvresearchgate.net

Given this precedent, 3,5-bis(chlorosulfonyl)benzoyl chloride can act as a bis-electrophile to react with various bis-nucleophiles. For example, reaction with ortho-phenylenediamine could potentially lead to the formation of a complex structure containing two benzimidazole-fused thiadiazine dioxide rings, linked by a central carbonyl bridge. The reactivity of the benzoyl chloride group adds another layer of complexity, allowing for the creation of even more intricate, polycyclic, and potentially biologically active molecules. researchgate.net

Derivatization Strategies for Analytical Enhancement in Research

In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), chemical derivatization is a key strategy to improve the analysis of compounds that exhibit poor chromatographic retention or low ionization efficiency. chromatographyonline.comddtjournal.com While extensive research exists for benzoyl chloride, the principles can be extended to its bis(chlorosulfonyl) derivative, which offers additional reactive sites and potentially enhanced analytical performance.

Precolumn Derivatization for Liquid Chromatography–Mass Spectrometry (LC-MS) Analysis

Precolumn derivatization involves reacting the analytes with a reagent before their introduction into the LC system. chromatographyonline.com This process modifies the chemical structure of the analytes to make them more suitable for LC-MS analysis. For polar molecules that are poorly retained on common reversed-phase columns, derivatization with a hydrophobic reagent like a benzoyl chloride derivative increases their non-polarity, leading to improved chromatographic separation. chromatographyonline.comnih.gov

A major challenge in LC-MS is the inefficient ionization of certain classes of compounds in the electrospray ionization (ESI) source. nih.gov Derivatization can significantly enhance sensitivity by introducing a readily ionizable moiety into the analyte's structure. ddtjournal.comaliyuncs.com The benzoyl group itself improves hydrophobicity, which can lead to better desolvation and ionization in the ESI source. nih.gov

The sulfonyl groups in 3,5-bis(chlorosulfonyl)benzoyl chloride offer a distinct advantage. A similar compound, 3-(chlorosulfonyl)benzoic acid, has been used as a charge-switch derivatization agent, enabling highly sensitive analysis in the negative ion mode, which often has lower background noise. nih.gov The sulfonic ester or sulfonamide formed after derivatization can be readily deprotonated, significantly improving detection limits. nih.gov This dual functionality—a benzoyl group to enhance reversed-phase retention and sulfonyl groups to boost negative-ion mode sensitivity—suggests that 3,5-bis(chlorosulfonyl)benzoyl chloride could be a highly effective derivatization agent. Studies have shown that derivatization can increase sensitivity by orders of magnitude. nih.gov

Many small, polar metabolites (e.g., amino acids, neurotransmitters) have limited or no retention on reversed-phase LC columns, causing them to elute in the void volume with salts and other matrix components. chromatographyonline.com This co-elution can lead to significant ion suppression, where the signal of the analyte is reduced by the presence of other compounds, compromising sensitivity and accuracy. chromatographyonline.com

Derivatization with a nonpolar tag like the benzoyl group increases the hydrophobicity of the analyte. chromatographyonline.comnih.gov This leads to several key improvements:

Increased Retention Time: The derivatized analyte is better retained on the reversed-phase column, moving it away from the unretained matrix components at the beginning of the chromatogram.

Improved Peak Shape: Derivatization can lead to sharper, more symmetrical peaks, which improves resolution and the accuracy of quantification.

Enhanced Resolution: By altering the polarity of analytes, derivatization can improve the separation between structurally similar compounds.

The use of Ultra-Performance Liquid Chromatography (UPLC) in conjunction with derivatization can further amplify these benefits, leading to narrower peaks and significantly better resolution and sensitivity. nih.gov

Table 2: Effects of Derivatization on LC-MS Performance

| Parameter | Challenge with Underivatized Polar Analytes | Improvement with Derivatization | Mechanism of Improvement |

|---|---|---|---|

| Sensitivity | Poor ionization efficiency in ESI source. | Significant signal enhancement (up to 1000-fold reported for BzCl). nih.gov | Introduction of a readily ionizable moiety (e.g., sulfonyl group for negative mode) and improved desolvation. chromatographyonline.comnih.gov |

| Retention | Elution in or near the solvent front on reversed-phase columns. | Increased retention time. | Addition of a hydrophobic group (e.g., benzoyl) increases affinity for the stationary phase. nih.gov |

| Peak Shape | Broad or tailing peaks due to secondary interactions. | Sharper, more symmetrical peaks. | Masking of polar functional groups reduces undesirable interactions with the column. |

| Selectivity | Co-elution with matrix components, leading to ion suppression. | Separation from interfering matrix components. | Increased retention moves analyte peaks away from the void volume where matrix effects are most severe. chromatographyonline.com |

Specificity in Derivatization of Diverse Analytes

Benzoyl chloride, 3,5-bis(chlorosulfonyl)- is a versatile reagent capable of reacting with a wide range of functional groups present in biologically and environmentally relevant molecules. The reactivity of its three electrophilic centers dictates its specificity.

Benzoyl Chloride Group (-COCl): This group readily reacts with primary and secondary amines to form stable amides, and with phenols to form esters. The reaction is typically fast and proceeds under mild conditions. chromatographyonline.com

Chlorosulfonyl Groups (-SO2Cl): These groups are also highly reactive towards primary and secondary amines, forming stable sulfonamides. They can also react with phenols and alcohols to form sulfonic esters. nih.gov

This broad reactivity allows for the derivatization of numerous classes of analytes, including:

Amino Acids: The primary amine group is derivatized.

Biogenic Amines and Neurotransmitters: Catecholamines (like dopamine, epinephrine) and indoleamines (like serotonin) possess both amine and phenolic hydroxyl groups, making them ideal targets for this multifunctional reagent. nih.gov

Phenolic Compounds: Natural phenols and pollutants like bisphenol A can be targeted via their hydroxyl groups. nih.gov

Thiols: The reagent can also react with thiol groups. nih.gov

The ability to introduce up to three tags onto a single molecule (depending on its functional groups) can dramatically alter its chromatographic and mass spectrometric properties, providing a powerful tool for targeted metabolomics and trace analysis. nih.gov

Table of Compounds

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 3-(chlorosulfonyl)benzoic acid |

| Anilines |

| Benzoyl chloride, 3,5-bis(chlorosulfonyl)- |

| Bisphenol A |

| Dopamine |

| Epinephrine |

| N-(Chlorosulfonyl)imidoyl chlorides |

| ortho-Phenylenediamine |

| Serotonin |

Acylglycerols, Sterols, and Prenols Derivatization

The derivatization of lipids like acylglycerols, sterols, and prenols is crucial for their sensitive detection in biological samples. While research often employs closely related reagents, the principles of derivatization with benzoyl chlorides are well-established. The acyl chloride functional group readily reacts with the hydroxyl groups present in these lipid classes to form benzoate (B1203000) esters. wikipedia.orgrsc.org This process, known as benzoylation, significantly improves the analytical characteristics of these molecules for techniques such as reversed-phase ultra-high-performance liquid chromatography–tandem mass spectrometry (RP-UHPLC/MS/MS). researchgate.netnih.gov

A novel derivatization method using the related compound 3-(chlorosulfonyl)benzoic acid demonstrates that such modifications can lead to a substantial improvement in sensitivity and detection capabilities. researchgate.netnih.gov For instance, the derivatization of free sterols can lower limits of detection to the 15–25 pmol/mL range in plasma samples. figshare.comnih.gov The reaction mechanism involves the esterification of the hydroxyl group, which enhances the molecule's stability and performance in chromatographic systems. nih.gov

Table 1: Derivatization Reaction Parameters for Related Reagents

| Parameter | Optimized Condition |

| Reagent | 3-(chlorosulfonyl)benzoic acid |

| Reaction Time | 40 minutes |

| Reaction Temperature | 60 °C |

| Short-Term Stability | 10 hours at 4 °C |

| Long-Term Stability | 5 days at −80 °C |

Data derived from studies on a related derivatizing agent, 3-(chlorosulfonyl)benzoic acid, used for the analysis of acylglycerols, sterols, and prenols. figshare.comnih.gov

Biogenic Amines Derivatization

Benzoyl chloride and its derivatives are extensively used as reagents for the pre-column derivatization of biogenic amines in various analytical methods. nih.govrsc.orgnih.gov The reaction, which follows the Schotten-Baumann scheme, involves the acylation of primary and secondary amine functional groups to form stable amide derivatives. chromatographyonline.com This benzoylation is advantageous for several reasons: it neutralizes the basic character of the amines, improves their retention on reversed-phase chromatography columns, and enhances detection sensitivity, particularly in HPLC-MS/MS analysis. researchgate.netnih.gov

The addition of a phenyl group from the benzoyl chloride moiety increases the hydrophobicity of the polar amine analytes, aiding in chromatographic separation and reducing ion suppression in mass spectrometry. nih.gov This derivatization has been successfully applied to a wide range of neurochemicals and other biogenic amines, with some studies reporting a 1,000-fold increase in sensitivity after labeling. nih.gov Furthermore, the use of isotopically labeled reagents like ¹³C-benzoyl chloride allows for the straightforward creation of stable-isotope labeled internal standards, which greatly improves the accuracy and precision of quantification. nih.gov

Reactions with Hydroxyl Groups (e.g., Ribose-Hydroxyls)

The acyl chloride group of Benzoyl chloride, 3,5-bis(chlorosulfonyl)- is highly reactive towards hydroxyl groups, a characteristic that extends to those found in carbohydrates like ribose. wikipedia.org Benzoyl chloride is known to react with a wide variety of functional groups, including the ribose-hydroxyls found in nucleosides and nucleotides. chromatographyonline.com This reaction forms a benzoate ester, a transformation that is fundamental in protecting group chemistry and in the derivatization of polar metabolites for analytical purposes. chromatographyonline.com By converting the polar hydroxyl groups into less polar ester groups, derivatization improves the analyte's behavior in reversed-phase liquid chromatography and enhances its sensitivity in mass spectrometry. nih.gov

Role in Modifying Intermolecular Interactions in Chemical Systems

The unique structure of Benzoyl chloride, 3,5-bis(chlorosulfonyl)- allows it to serve as a building block that can significantly influence the intermolecular forces within a chemical system. lookchem.com Its incorporation into polymers or onto material surfaces introduces highly polar and reactive sites that can alter the macroscopic properties of the material.

Influence on Material Functionalization

Benzoyl chloride, 3,5-bis(chlorosulfonyl)- is a valuable building block for material functionalization due to its three reactive chloro groups. lookchem.com The acyl chloride is generally more reactive than the two sulfonyl chlorides, enabling selective and sequential reactions. This differential reactivity allows the molecule to act as a versatile linker or cross-linking agent. For example, it can be used to covalently attach functional molecules to a substrate or to create networked polymer structures. The sulfonyl chloride groups can react with amines to form stable sulfonamides or with alcohols to form sulfonic esters, providing robust linkages for advanced material design. lookchem.com This capacity for functionalization makes it a key intermediate in the synthesis of specialized polymers, resins, and other advanced materials. lookchem.comwikipedia.org

Analytical and Spectroscopic Characterization Techniques Relevant to Research

Chromatographic Methodologies

Chromatographic techniques are indispensable for the separation and purity assessment of Benzoyl chloride, 3,5-bis(chlorosulfonyl)- and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of Benzoyl chloride, 3,5-bis(chlorosulfonyl)- and for separating it from reaction byproducts or starting materials. A typical approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. The high reactivity of the chlorosulfonyl and benzoyl chloride functional groups necessitates careful method development, often requiring derivatization or immediate analysis under anhydrous conditions to prevent hydrolysis.

For purity assessment, a gradient elution method is often employed to ensure the separation of impurities with a wide range of polarities. The detector of choice is typically a UV-Vis detector, as the benzene (B151609) ring in the molecule is a strong chromophore.

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Sulfonyl Chlorides

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Benzoyl chloride, 3,5-bis(chlorosulfonyl)- is a highly reactive compound that can be used as a derivatizing agent to enhance the detection of various analytes in complex matrices. Reversed-phase ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (RP-UHPLC/MS/MS) provides a powerful tool for the analysis of these derivatized molecules. This technique offers high resolution, sensitivity, and selectivity.

The derivatization process involves the reaction of the chlorosulfonyl or benzoyl chloride groups with the target analyte, which typically contains nucleophilic functional groups such as amines or phenols. This covalent modification improves the chromatographic properties of the analyte and introduces a charged or easily ionizable tag, enhancing its response in the mass spectrometer. The MS/MS capability allows for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM), providing quantitative data with high specificity by monitoring a specific precursor ion to product ion transition.

Spectroscopic Techniques for Structural Elucidation of Reaction Products

Spectroscopic methods are essential for confirming the identity and elucidating the detailed structure of products formed from reactions involving Benzoyl chloride, 3,5-bis(chlorosulfonyl)-.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is arguably the most powerful tool for the structural elucidation of organic molecules. For derivatives of Benzoyl chloride, 3,5-bis(chlorosulfonyl)-, NMR provides critical information about the connectivity of atoms, the electronic environment of the nuclei, and the regioselectivity of the reaction.

For instance, if Benzoyl chloride, 3,5-bis(chlorosulfonyl)- reacts with a nucleophile, ¹H NMR can confirm the formation of the new bond and its position on the aromatic ring. The chemical shifts and coupling patterns of the aromatic protons provide unambiguous evidence of the substitution pattern. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further establish the connectivity between protons and carbons.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for Benzoyl chloride, 3,5-bis(chlorosulfonyl)- in CDCl₃

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic CH (position 2, 6) | ~8.4 - 8.6 (d) | ~132 - 134 |

| Aromatic CH (position 4) | ~8.7 - 8.9 (t) | ~136 - 138 |

| Aromatic C-COCl (position 1) | - | ~135 - 137 |

| Aromatic C-SO₂Cl (position 3, 5) | - | ~145 - 147 |

| Carbonyl C=O | - | ~164 - 166 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass spectrometry (MS) is used to determine the molecular weight of the reaction products and to gain structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule with high accuracy, confirming its chemical formula.

When a derivative of Benzoyl chloride, 3,5-bis(chlorosulfonyl)- is analyzed by MS, the molecular ion peak (M⁺) will be observed, confirming the molecular weight. The fragmentation pattern observed in the MS/MS spectrum can provide valuable information about the structure of the molecule. For example, characteristic losses of SO₂Cl, Cl, or CO can be observed, helping to piece together the structure of the parent molecule.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule. For Benzoyl chloride, 3,5-bis(chlorosulfonyl)-, these techniques are particularly useful for confirming the presence of the key functional groups.

The strong, sharp absorption band for the C=O stretch of the benzoyl chloride is typically observed in the IR spectrum around 1770-1800 cm⁻¹. The sulfonyl chloride (SO₂Cl) group gives rise to two characteristic strong stretching bands, typically in the ranges of 1370-1400 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric). Raman spectroscopy can also be used to observe these vibrations, often providing complementary information, especially for symmetric vibrations that may be weak in the IR spectrum.

Table 3: Key IR Absorption Frequencies for Benzoyl chloride, 3,5-bis(chlorosulfonyl)-

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |

| C=O (Acid Chloride) | Stretch | 1770 - 1800 (strong) |

| S=O (Sulfonyl Chloride) | Asymmetric Stretch | 1370 - 1400 (strong) |

| S=O (Sulfonyl Chloride) | Symmetric Stretch | 1170 - 1190 (strong) |

| C-Cl (Acid Chloride) | Stretch | 870 - 900 |

| S-Cl (Sulfonyl Chloride) | Stretch | 550 - 580 |

| Aromatic C=C | Stretch | ~1600, ~1475 |

Future Research Directions and Perspectives

Development of Novel Catalytic Systems for Sustainable and Selective Synthesis of Benzoyl chloride, 3,5-bis(chlorosulfonyl)-

The pursuit of green and efficient chemical manufacturing has spurred research into novel catalytic systems for the synthesis of Benzoyl chloride, 3,5-bis(chlorosulfonyl)-. Traditional synthetic routes often rely on stoichiometric reagents that generate significant waste. Future research is centered on the development of catalysts that can promote the direct and selective chlorosulfonation and chlorination of benzoic acid derivatives, thereby minimizing byproduct formation and improving atom economy.

Key areas of investigation include:

Heterogeneous Catalysis: The design of solid-supported catalysts, such as zeolites, metal-organic frameworks (MOFs), and functionalized polymers, offers the potential for enhanced catalyst recovery and reuse. These materials can be engineered to provide specific active sites that favor the desired regioselectivity of the chlorosulfonation reaction.

Homogeneous Catalysis: The development of novel organometallic and metal-based homogeneous catalysts could lead to milder reaction conditions and improved selectivity. Research in this area will likely focus on understanding the catalytic cycle to design more efficient and robust catalysts.

Biocatalysis: While still in its nascent stages for this specific compound, the exploration of enzymatic catalysis could offer a highly selective and environmentally benign route for the synthesis of Benzoyl chloride, 3,5-bis(chlorosulfonyl)- or its precursors.

| Catalytic System | Potential Advantages | Research Focus |

| Heterogeneous Catalysts | Easy separation and recyclability, improved stability. | Design of porous materials with tailored active sites. |

| Homogeneous Catalysts | High activity and selectivity, milder reaction conditions. | Development of novel metal complexes and organocatalysts. |

| Biocatalysts | High selectivity, environmentally friendly conditions. | Enzyme discovery and engineering for specific transformations. |

Exploration of New Reaction Architectures and Mechanistic Insights for Enhanced Control

Advancements in chemical synthesis are often driven by the exploration of new reaction architectures and a deeper understanding of reaction mechanisms. For Benzoyl chloride, 3,5-bis(chlorosulfonyl)-, future research will likely focus on moving beyond conventional batch processing to more advanced and controlled manufacturing methods.

Promising research directions include:

Continuous Flow Chemistry: The use of microreactors and continuous flow systems can offer significant advantages in terms of safety, scalability, and process control. The precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purities.

Mechanistic Studies: Detailed kinetic and computational studies are crucial for elucidating the reaction mechanisms involved in the synthesis of Benzoyl chloride, 3,5-bis(chlorosulfonyl)-. A thorough understanding of the reaction intermediates and transition states will enable the rational design of more efficient synthetic protocols.

Automated Synthesis Platforms: The integration of robotics and artificial intelligence can accelerate the discovery and optimization of new reaction conditions. High-throughput screening of catalysts and reaction parameters can significantly reduce the time required for process development.

Expansion of Synthetic Applications in Emerging Fields and Advanced Materials

The versatile reactivity of Benzoyl chloride, 3,5-bis(chlorosulfonyl)- makes it an attractive building block for a wide range of applications. Future research will focus on leveraging its unique properties to create novel materials with advanced functionalities.

Potential areas for expansion include:

Polymer Chemistry: The trifunctional nature of this compound allows for its use as a crosslinking agent or a monomer in the synthesis of high-performance polymers, such as polyamides and polysulfonamides. These materials could find applications in membranes for gas separation and water purification, as well as in advanced composites.

Supramolecular Chemistry: The ability of the sulfonyl chloride groups to form strong non-covalent interactions can be exploited in the design of self-assembling systems and functional supramolecular materials.

Pharmaceutical and Agrochemical Synthesis: As an important intermediate, Benzoyl chloride, 3,5-bis(chlorosulfonyl)- is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. lookchem.com Its reactivity allows for the introduction of the 3,5-disubstituted benzoyl moiety into complex molecules, which can be a key structural motif for biological activity.

| Application Area | Potential Use of Benzoyl chloride, 3,5-bis(chlorosulfonyl)- | Desired Material Properties |

| Polymer Chemistry | Monomer, crosslinking agent | High thermal stability, chemical resistance, specific permeability. |

| Supramolecular Chemistry | Building block for self-assembly | Controlled architecture, responsive materials. |

| Organic Synthesis | Intermediate for complex molecules | Introduction of specific functional groups for biological activity. lookchem.com |

Advanced Analytical Methodologies for Characterization in Complex Reaction Environments

The development of robust and sensitive analytical methods is essential for monitoring the synthesis of Benzoyl chloride, 3,5-bis(chlorosulfonyl)- and for characterizing its purity and the structure of its derivatives. Future research in this area will focus on in-situ and real-time monitoring techniques that can provide a deeper understanding of the reaction dynamics.

Key analytical advancements to be explored include:

In-situ Spectroscopy: Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to monitor the progress of the reaction in real-time, providing valuable information on the formation of intermediates and byproducts.

Hyphenated Chromatographic Techniques: The coupling of liquid chromatography with mass spectrometry (LC-MS) and gas chromatography with mass spectrometry (GC-MS) will continue to be crucial for the separation and identification of components in complex reaction mixtures.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional and multi-nuclear NMR techniques can provide detailed structural information on the final product and any impurities, which is critical for quality control.

Q & A

Q. What are the recommended synthetic routes for 3,5-bis(chlorosulfonyl)benzoyl chloride in laboratory settings?

The synthesis typically involves two key steps: (1) sulfonation of a benzoic acid derivative to introduce sulfonic acid groups at the 3,5-positions, followed by (2) chlorination to convert the sulfonic acid groups to chlorosulfonyl moieties. For example, benzoyl chloride is synthesized via reaction of benzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions . Analogously, sulfonation can be achieved using chlorosulfonic acid (HSO₃Cl), which simultaneously introduces sulfonic acid groups and chlorinates them under controlled temperature and stoichiometry . Optimization of reaction conditions (e.g., solvent, temperature, and reagent ratios) is critical to minimize side reactions.

Q. How should researchers handle and store 3,5-bis(chlorosulfonyl)benzoyl chloride to ensure safety and stability?

This compound is highly reactive and moisture-sensitive. Key precautions include:

- Storage : Keep in airtight, moisture-resistant containers under inert gas (e.g., nitrogen or argon) at temperatures below 4°C to prevent hydrolysis .

- Handling : Use fume hoods, gloves, and eye protection. Avoid contact with skin or eyes, as it can cause severe irritation or burns .

- Spill Management : Neutralize spills with sodium bicarbonate or sand, followed by disposal in accordance with hazardous waste protocols .

Q. What spectroscopic techniques are most effective for characterizing 3,5-bis(chlorosulfonyl)benzoyl chloride?

Key methods include:

- FT-IR : Identify characteristic peaks for carbonyl (C=O, ~1760 cm⁻¹) and sulfonyl chloride (S=O, ~1370 and 1170 cm⁻¹) groups .

- NMR : ¹³C NMR can resolve electronic effects of chlorosulfonyl substituents on the aromatic ring, while ¹H NMR may show deshielded protons due to electron-withdrawing groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How do the electron-withdrawing chlorosulfonyl groups influence the reactivity of 3,5-bis(chlorosulfonyl)benzoyl chloride in nucleophilic acyl substitution reactions?

The chlorosulfonyl groups enhance the electrophilicity of the carbonyl carbon by withdrawing electron density via resonance and inductive effects. This increases reactivity toward nucleophiles (e.g., amines, alcohols) compared to unsubstituted benzoyl chloride. However, steric hindrance from the bulky substituents may reduce reaction rates, requiring optimized conditions (e.g., polar aprotic solvents like DMF or elevated temperatures) . Computational studies (DFT) can further elucidate electronic effects on transition states .

Q. What strategies mitigate hydrolysis or side reactions during the use of 3,5-bis(chlorosulfonyl)benzoyl chloride in multi-step syntheses?

- Moisture Control : Use rigorously dried solvents (e.g., molecular sieves) and inert atmospheres .

- Temperature Modulation : Conduct reactions at lower temperatures (0–5°C) to slow hydrolysis while maintaining reactivity .

- Protecting Groups : Temporarily protect reactive sites (e.g., hydroxyl or amino groups) on substrates to prevent undesired cross-reactions .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of 3,5-bis(chlorosulfonyl)benzoyl chloride?

Contradictions often arise from impurities or tautomeric forms. Strategies include:

- Purification : Recrystallization or column chromatography to isolate pure products .

- Multi-Technique Validation : Cross-validate NMR, IR, and HRMS data. For example, unexpected peaks in ¹H NMR may indicate residual solvents, which can be confirmed via GC-MS .

- X-ray Crystallography : Definitive structural confirmation if crystalline derivatives are obtainable .

Q. What role does 3,5-bis(chlorosulfonyl)benzoyl chloride play in the synthesis of specialty polymers or coordination complexes?